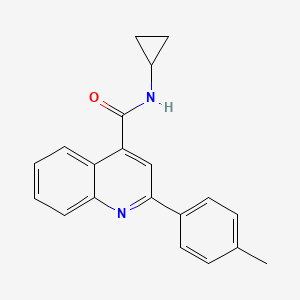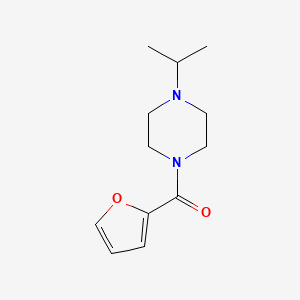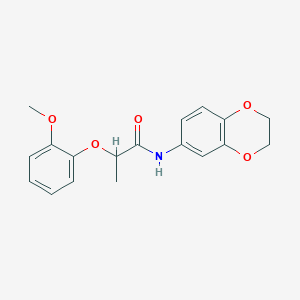
phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(2-pyridinyl)methanone O-(4-fluorobenzoyl)oxime is a compound of interest in various fields of chemistry due to its unique structure and properties. This compound exhibits intriguing chemical and physical characteristics that make it a subject of study in crystallography and organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, similar compounds have been synthesized through substitution reactions, as seen in the synthesis of boric acid ester intermediates with benzene rings (Huang et al., 2021). These processes typically involve the use of various reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
Organic Synthesis and Material Science
Phenyl(2-pyridinyl)methanone derivatives are utilized in organic synthesis to create complex molecules with specific optical properties. For example, a study by Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, showcasing their potential in creating luminescent materials with large Stokes' shifts, which are valuable in the development of low-cost emitters for various applications (Volpi et al., 2017).
Crystallography and Molecular Structure
The study of phenyl(2-pyridinyl)methanone derivatives extends to crystallography to understand their molecular and crystal structures. For instance, Rodríguez-Mora et al. (2013) reported on a second monoclinic polymorph of (E)-phenyl(pyridin-2-yl)methanone oxime, contributing to the knowledge of polymorphism in these compounds and their potential applications in materials science (Rodríguez-Mora et al., 2013).
Medicinal Chemistry
In medicinal chemistry, derivatives of phenyl(2-pyridinyl)methanone are explored for their biological activities. A study by Malik and Khan (2014) on (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives highlighted their potential as sodium channel blockers and anticonvulsant agents, indicating the therapeutic applications of these compounds (Malik & Khan, 2014).
Sensing and Detection
Phenyl(2-pyridinyl)methanone derivatives also find applications in sensing and detection. A novel ampyrone-based azo dye, synthesized by Bartwal et al. (2017), demonstrated high selectivity and sensitivity towards Al3+ ions, showcasing the utility of these compounds in developing colorimetric fluorescent probes for metal ions in semi-aqueous mediums (Bartwal et al., 2017).
Propiedades
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2/c20-16-11-9-15(10-12-16)19(23)24-22-18(14-6-2-1-3-7-14)17-8-4-5-13-21-17/h1-13H/b22-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPGTVOAFWGBAD-PYCFMQQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5551921.png)
![(1S*,5R*)-3-methyl-6-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5551934.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5551947.png)



![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]acetamide](/img/structure/B5551971.png)
![8-chloro-2-(2-furyl)-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]quinoline hydrochloride](/img/structure/B5551975.png)


![N-cyclohexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5551992.png)
![ethyl [5-(N,N-diethylglycyl)-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5552010.png)
![8-(1H-imidazol-2-ylmethyl)-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552017.png)
